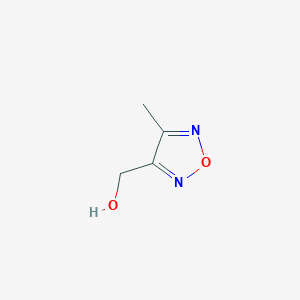

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol

描述

Contextualization of 1,2,5-Oxadiazole Chemistry and its Unique Structural Features

The 1,2,5-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This ring system is known for its electron-withdrawing nature, which influences the reactivity of its substituents. The chemistry of 1,2,5-oxadiazoles is rich and varied, with the ring being relatively stable to many reaction conditions.

Derivatives of 1,2,5-oxadiazole have garnered considerable attention due to their diverse biological activities. They are investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents. Furthermore, the energetic properties of some 1,2,5-oxadiazole derivatives have led to their exploration as high-energy density materials.

Overview of the Research Landscape Surrounding (4-Methyl-1,2,5-oxadiazol-3-yl)methanol

Research specifically focused on this compound is primarily centered on its utility as a synthetic intermediate. While extensive literature on the broader class of 1,2,5-oxadiazoles exists, dedicated studies on this particular methanol (B129727) derivative are more specialized. The compound is commercially available from various chemical suppliers, indicating its use in both academic and industrial research. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable heterocyclic core, allows for a wide range of chemical transformations. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing a handle for further molecular elaboration. A notable reaction involving a related compound, 4-Methyl-1,2,5-oxadiazole-3-carbonitrile (B2930854), demonstrates the reactivity of the oxadiazole ring and its substituents. This carbonitrile reacts with hydroxylamine (B1172632) to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, a useful precursor for the synthesis of more complex heterocyclic systems like 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles. researchgate.net This highlights the potential of the functional groups on the this compound ring system to participate in a variety of chemical transformations.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-4(2-7)6-8-5-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLPMMNZIDPBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365486 | |

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78441-74-4 | |

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,2,5 Oxadiazol 3 Yl Methanol and Its Key Precursors

Strategies for 1,2,5-Oxadiazole Ring Formation

The synthesis of the 1,2,5-oxadiazole (also known as furazan) ring is a critical step in accessing the target compound. chim.it Various synthetic strategies have been reported for the formation of this heterocycle, including cycloaddition, dimerization, cyclodehydration, condensation, and oxidation. chim.it Among these, cyclocondensation reactions represent a robust and widely utilized approach.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of oxadiazole isomers. These methods typically involve the intramolecular cyclization of a linear precursor, often with the elimination of a small molecule like water.

Amidoximes are versatile precursors in the synthesis of nitrogen-containing heterocycles, particularly oxadiazoles. researchgate.net The traditional and most widely applied method for synthesizing the 1,2,4-oxadiazole (B8745197) ring, which shares mechanistic principles with 1,2,5-oxadiazole synthesis, is the heterocyclization of an amidoxime (B1450833) with a carboxylic acid derivative. chim.itnih.gov This process involves the acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclization to yield the oxadiazole ring. nih.govnih.gov While much of the literature focuses on the 1,2,4-isomer, the fundamental reactivity of amidoximes provides a pathway to various heterocyclic systems. researchgate.net

To improve efficiency and yield, one-pot synthetic procedures have been developed. These methods circumvent the need to isolate intermediates, streamlining the process from starting materials to the final heterocyclic product. A novel one-pot approach for the synthesis of 1,2,5-oxadiazole ring assemblies has been developed, which involves the condensation of furoxanyl (B1587844) amidoximes with aldehydes followed by an oxidation step. researchgate.net Such one-pot strategies are advantageous as they can reduce reaction time and simplify purification. nih.govnih.gov For instance, one-pot syntheses of other oxadiazole isomers have been achieved by reacting hydrazides and arylacetic acids via copper-catalyzed dual oxidation or by using reagents like N-isocyaniminotriphenylphosphorane (NIITP) to facilitate the cyclization of carboxylic acids. nih.govnih.gov

Synthesis via N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide Intermediates

A key intermediate for building more complex structures onto the 4-methyl-1,2,5-oxadiazole scaffold is N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide (also known as 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime). This precursor is synthesized by the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile (B2930854) with hydroxylamine (B1172632). researchgate.net This amidoxime intermediate is a valuable building block for creating linked heterocyclic systems, such as 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles, through cyclocondensation with various reagents like orthoesters or carboxylic acid derivatives. researchgate.netijper.org

The general synthetic pathway to this type of intermediate is well-established. For example, a similar intermediate, N'-Hydroxybenzo[c] nih.govnih.govorganic-chemistry.orgoxadiazole-5-carboximidamide, is prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534). rsc.org

| Precursor | Reagent | Intermediate |

| 4-Methyl-1,2,5-oxadiazole-3-carbonitrile | Hydroxylamine | N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide |

| Benzo[c] nih.govnih.govorganic-chemistry.orgoxadiazole-5-carbonitrile | Hydroxylamine hydrochloride, Triethylamine | N'-Hydroxybenzo[c] nih.govnih.govorganic-chemistry.orgoxadiazole-5-carboximidamide |

Introduction and Modification of the Hydroxymethyl Moiety at Position 3

Once the 4-methyl-1,2,5-oxadiazole ring is formed, the next critical step is the introduction of the hydroxymethyl (—CH₂OH) group at the 3-position. This is typically achieved through the chemical modification of a precursor functional group, such as a carboxylic acid or an ester, already present on the ring.

Reduction of Carboxylic Acid or Ester Precursors

The most direct method for installing the hydroxymethyl group is the reduction of a corresponding carboxylic acid or ester precursor. The key starting material for this transformation is 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid or its ester derivatives. nih.gov

The reduction of carboxylic acids and esters to primary alcohols is a fundamental transformation in organic synthesis. organic-chemistry.org A variety of reducing agents can be employed for this purpose. Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of both esters and carboxylic acids. Milder reagents like sodium borohydride (B1222165) (NaBH₄), often in combination with additives or in specific solvent systems, can also be effective, particularly for esters. organic-chemistry.org While a specific protocol for the reduction of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is not detailed in the provided sources, the general applicability of these reduction methods to heteroaromatic carboxylic acids and esters is well-documented. organic-chemistry.org For instance, an analogous transformation involves the synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide from its corresponding methyl acetate (B1210297) precursor via hydrolysis, demonstrating functional group manipulation on a related oxadiazole system. rrpharmacology.ru

| Precursor | Transformation | Product | Common Reagents |

| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Reduction | (4-Methyl-1,2,5-oxadiazol-3-yl)methanol | LiAlH₄, BH₃·THF |

| Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate | Reduction | This compound | LiAlH₄, NaBH₄ |

Selective Reduction Techniques (e.g., using NaBH₄)

The selective reduction of a carbonyl group at the 3-position of the 4-methyl-1,2,5-oxadiazole ring is a crucial step in the synthesis of this compound. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and chemoselectivity, particularly in the presence of other functional groups that are typically inert to it, such as nitriles or the oxadiazole ring itself.

The precursor for this reduction is often the corresponding methyl ester, methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate. The reduction of aromatic and heterocyclic esters to their corresponding primary alcohols using a sodium borohydride-methanol system is a well-established method. researchgate.net While esters are generally less reactive towards NaBH₄ than aldehydes or ketones, the reaction can be effectively carried out, often by using a larger excess of the reducing agent and sometimes with the addition of activating agents or co-solvents like THF. researchgate.netyoutube.com

The general procedure involves dissolving the ester in a suitable solvent, such as methanol (B129727) or a mixture of THF and methanol, followed by the portion-wise addition of sodium borohydride. The reaction mixture is typically stirred at room temperature or refluxed to ensure complete conversion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through standard work-up procedures. The use of NaBH₄ is advantageous as it is safer and easier to handle compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).

| Precursor | Reducing Agent System | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate | NaBH₄ | Methanol or THF/Methanol | Room Temperature to Reflux | This compound |

Conversion of Aldehyde Intermediates to Hydroxymethyl Groups

An alternative and often more direct route to this compound is the reduction of the corresponding aldehyde, 4-methyl-1,2,5-oxadiazole-3-carbaldehyde. Aldehydes are readily reduced to primary alcohols by sodium borohydride under mild conditions. This reaction is typically fast and efficient, providing high yields of the desired alcohol.

The reduction is generally carried out in a protic solvent like methanol or ethanol (B145695) at room temperature. The aldehyde is dissolved in the solvent, and sodium borohydride is added in portions. The reaction is usually exothermic and proceeds to completion within a short period. The work-up is straightforward and involves quenching the excess reagent, followed by extraction and purification of the alcohol. This method is highly chemoselective, leaving the 1,2,5-oxadiazole ring intact.

| Aldehyde Intermediate | Reducing Agent | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| 4-methyl-1,2,5-oxadiazole-3-carbaldehyde | NaBH₄ | Methanol or Ethanol | Typically < 1 hour | This compound |

Regioselective Functionalization Techniques for the 1,2,5-Oxadiazole Ring System

The synthesis of the necessary precursors, such as the aforementioned ester and aldehyde, relies on the ability to selectively introduce functional groups at specific positions of the 1,2,5-oxadiazole ring. The 3- and 4-positions of the 1,2,5-oxadiazole ring are not electronically equivalent, allowing for regioselective reactions.

One powerful strategy for the regioselective functionalization of heterocyclic compounds is through metalation followed by quenching with an electrophile. acs.orgnih.gov For the 1,2,5-oxadiazole system, directed metalation can be achieved using strong bases like lithium diisopropylamide (LDA) or by using specialized metalating agents such as TMP-zinc or TMP-magnesium bases (where TMP = 2,2,6,6-tetramethylpiperidyl). acs.orgnih.gov The position of metalation can often be directed by existing substituents on the ring. For instance, a methyl group at the 4-position can influence the deprotonation at the adjacent 3-position.

Once the oxadiazole ring is metalated at the desired position, it can be reacted with a variety of electrophiles to introduce the required functional group. For example, reaction with carbon dioxide (CO₂) followed by esterification would yield the methyl carboxylate precursor. Alternatively, reaction with a formylating agent like N,N-dimethylformamide (DMF) would provide the aldehyde intermediate.

Another approach to regioselective synthesis involves the construction of the 3,4-disubstituted furazan (B8792606) ring from acyclic precursors where the desired substituents are already in place. nih.gov This often involves the cyclization of α-dioximes or related compounds. The specific substitution pattern of the final product is determined by the structure of the starting materials.

| Functionalization Strategy | Reagents | Intermediate | Subsequent Reaction | Precursor Product |

|---|---|---|---|---|

| Directed Metalation-Carboxylation | 1. Strong Base (e.g., LDA) or TMP-Metal Base 2. CO₂ | 3-Lithio-4-methyl-1,2,5-oxadiazole | Esterification (e.g., with CH₃I/base or SOCl₂/CH₃OH) | Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate |

| Directed Metalation-Formylation | 1. Strong Base (e.g., LDA) or TMP-Metal Base 2. DMF | 3-Lithio-4-methyl-1,2,5-oxadiazole | Acidic work-up | 4-methyl-1,2,5-oxadiazole-3-carbaldehyde |

Chemical Reactivity and Derivatization Strategies of 4 Methyl 1,2,5 Oxadiazol 3 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group attached to the C3 position of the oxadiazole ring behaves as a typical primary alcohol. Its reactivity is influenced by the electron-withdrawing nature of the adjacent heterocyclic system. This allows for classical alcohol transformations, including oxidation, esterification, etherification, and halogenation, providing pathways to a variety of important derivatives.

The primary alcohol moiety of (4-Methyl-1,2,5-oxadiazol-3-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.

Mild oxidizing agents are employed for the partial oxidation to 4-methyl-1,2,5-oxadiazole-3-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (using oxalyl chloride/DMSO) are effective for this transformation, minimizing overoxidation to the carboxylic acid. organic-chemistry.org For instance, the oxidation of related 3-(hydroxymethyl)-1,2,5-oxadiazole 2-oxides to the corresponding aldehydes has been successfully achieved using manganese(IV) oxide. thieme-connect.de

Stronger oxidizing agents are required for the complete oxidation to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. atomfair.comnih.gov Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or Oxone in a solvent like N,N-dimethylformamide (DMF). mdma.ch The use of Caro's acid (peroxymonosulfuric acid) has also been reported for the oxidation of similar hydroxymethyl-substituted oxadiazole N-oxides to their carboxylic acid forms. thieme-connect.de The resulting carboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation. atomfair.com

| Starting Material | Reagent/Conditions | Product | Product Type |

|---|---|---|---|

| This compound | PCC or DMP, CH₂Cl₂ | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | Aldehyde |

| This compound | KMnO₄, base, heat; then H₃O⁺ | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Carboxylic Acid |

| This compound | Oxone, DMF | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Carboxylic Acid |

The hydroxymethyl group readily undergoes esterification and etherification reactions, providing access to a wide array of derivatives with modified physicochemical properties.

Ester Formation: Esters can be synthesized through several standard methods. The most common is the Fischer esterification, which involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Ether Formation: The Williamson ether synthesis is the most prevalent method for preparing ethers from this alcohol. libretexts.orgmasterorganicchemistry.com This SN2 reaction involves two steps: first, the deprotonation of the hydroxymethyl group using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. Second, the resulting nucleophilic alkoxide is reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to displace the halide and form the ether linkage. organic-chemistry.org Due to the SN2 mechanism, this method is most effective with unhindered alkyl halides. libretexts.org

| Reaction Type | Reagents | Product Class | General Structure |

|---|---|---|---|

| Esterification | R-COOH, H⁺ catalyst | Ester | (4-Methyl-1,2,5-oxadiazol-3-yl)methyl ester |

| Esterification | R-COCl, Pyridine | Ester | (4-Methyl-1,2,5-oxadiazol-3-yl)methyl ester |

| Etherification (Williamson) | 1. NaH; 2. R-X (alkyl halide) | Ether | 3-(Alkoxymethyl)-4-methyl-1,2,5-oxadiazole |

The hydroxyl group can be substituted by a halogen atom, most commonly bromine or chlorine, to produce reactive halomethyl intermediates. The synthesis of 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole (B2966910) is a key transformation, as the resulting bromo derivative is an excellent substrate for subsequent nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

This conversion is typically achieved using standard halogenating agents for primary alcohols. Phosphorus tribromide (PBr₃) is a common and effective reagent for this purpose. Another widely used method is the Appel reaction, which employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). These conditions are generally mild and provide good yields of the desired alkyl bromide. The resulting 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole serves as a versatile precursor for further synthetic manipulations.

Reactivity of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and an oxygen atom. nih.govmdpi.com This electron-poor nature, combined with a relatively low degree of aromaticity and a labile N-O bond, dictates its reactivity. mdpi.comosi.lv The ring is generally resistant to electrophilic attack but is susceptible to nucleophilic substitution (if a leaving group is present) and can undergo various rearrangement and ring-opening reactions. thieme-connect.denih.gov

Direct nucleophilic substitution on the unsubstituted 1,2,5-oxadiazole core of this compound is challenging due to the absence of a suitable leaving group. However, nucleophilic substitution is a key reaction for 1,2,5-oxadiazoles that are appropriately functionalized. thieme-connect.de When a good leaving group, such as a halide, nitrite, or sulfonyl group, is present at the C3 or C4 position, the ring carbon becomes susceptible to attack by nucleophiles. thieme-connect.denih.gov

For example, if the target compound were synthesized from a precursor like 3-chloro-4-methyl-1,2,5-oxadiazole, the chlorine atom could be readily displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. The high electron deficiency of the ring facilitates these SNAr (Nucleophilic Aromatic Substitution) type reactions. Therefore, while the parent alcohol itself is not primed for this reaction, its synthesis or derivatization can be designed to incorporate pathways involving nucleophilic substitution on the heterocyclic core.

The inherent strain and weak O-N bond of the 1,2,5-oxadiazole ring make it prone to ring-opening and rearrangement reactions, particularly under thermal or basic conditions. thieme-connect.demdpi.com One of the most significant of these is the Boulton-Katritzky rearrangement. chim.itacs.org

The Boulton-Katritzky rearrangement is a general thermal process for the interconversion of five-membered heterocyclic systems. thieme-connect.deosi.lv It involves a mdpi.comchim.it-dipolar cyclization mechanism initiated by the attack of a nucleophilic atom (Z) from a three-atom side chain (X-Y-Z) onto an electrophilic ring atom. For an oxadiazole, the side chain's nucleophile attacks one of the ring nitrogen atoms, leading to the cleavage of the weak O-N bond and the formation of a new, often more stable, heterocyclic ring. chim.itacs.org

To induce a Boulton-Katritzky rearrangement starting from this compound, the hydroxymethyl group must first be converted into a suitable three-atom side chain. For example, conversion to an alkanone oxime derivative would introduce the required functionality. Various 3-heteroallyl-substituted 1,2,5-oxadiazoles have been shown to undergo this rearrangement, transforming the oxadiazole into a different five-membered heterocycle. thieme-connect.de This strategy highlights the potential of the 1,2,5-oxadiazole ring to serve as a template for constructing diverse heterocyclic structures.

Advanced Functionalization Techniques

The strategic modification of "this compound" is crucial for the development of novel compounds with tailored properties. Advanced functionalization techniques, including the protection and deprotection of its reactive hydroxyl group, metal-catalyzed cross-coupling reactions to modify the oxadiazole core, and nitration reactions, provide a versatile toolkit for medicinal chemists and material scientists.

Protection and Deprotection Strategies for the Hydroxyl Group

The hydroxyl group of this compound is a primary site for chemical modification, but its reactivity can interfere with reactions intended for other parts of the molecule. Therefore, the temporary installation of a protecting group is often a necessary step in a multi-step synthesis. Silyl (B83357) ethers are a commonly employed class of protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile removal.

Protection:

The primary alcohol of this compound can be converted to a silyl ether by reacting it with a silyl halide in the presence of a base. The choice of the silylating agent allows for tuning the stability of the protecting group. For instance, the tert-butyldimethylsilyl (TBDMS) group is widely used due to its moderate steric bulk and predictable reactivity. The protection of a primary alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) is typically carried out in the presence of a nitrogenous base like imidazole (B134444) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A representative procedure for the protection of a primary alcohol is as follows: To a solution of the alcohol in dichloromethane, imidazole and tert-butyldimethylsilyl chloride are added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the silylated product is isolated and purified.

Deprotection:

The removal of the silyl protecting group is most commonly achieved using a fluoride (B91410) source, which selectively cleaves the silicon-oxygen bond due to the high affinity of silicon for fluoride. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose. The deprotection is typically performed in a solvent such as tetrahydrofuran (B95107) (THF). gelest.comchemspider.com The reaction is generally clean and efficient, yielding the original alcohol. chemspider.com

Table 1: Common Silyl Ether Protecting Groups and Deprotection Conditions

| Protecting Group | Common Reagent for Protection | Typical Deprotection Reagent |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DCM | TBAF in THF |

| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | TBAF in THF |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Imidazole, DMF | TBAF in THF |

Metal-Catalyzed Cross-Coupling Reactions for Oxadiazole Core Modification

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the modification of the 1,2,5-oxadiazole core. These reactions typically involve the coupling of a halogenated or otherwise activated oxadiazole derivative with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium or copper. nih.gov

To functionalize the this compound core, a common strategy involves the initial halogenation of the oxadiazole ring. For instance, bromination or iodination of the 4-position of a related 1,2,5-oxadiazole can provide a handle for subsequent cross-coupling reactions. With a halogen atom in place, various coupling reactions can be employed.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate, catalyzed by a palladium complex. researchgate.net For the modification of the 1,2,5-oxadiazole core, a halogenated derivative of this compound (with the hydroxyl group protected) could be coupled with a variety of aryl or vinyl boronic acids. This reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium carbonate, in a suitable solvent system. organic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. organic-chemistry.org A 3-halo-4-methyl-1,2,5-oxadiazole derivative (with a protected hydroxymethyl group) could be coupled with various terminal alkynes to introduce alkynyl functionalities onto the oxadiazole ring. nih.gov

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed cross-coupling reactions have also been developed for the functionalization of oxadiazoles. nih.gov These reactions can offer alternative reactivity and may be more cost-effective than palladium-catalyzed methods. For example, copper-catalyzed coupling of 1,3,4-oxadiazoles with aryl or alkenyl halides has been reported. nih.gov Similar strategies could potentially be adapted for the 1,2,5-oxadiazole core of the target molecule.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Oxadiazole Core Modification

| Reaction | Catalyst System | Coupling Partners |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Halogenated Oxadiazole + Boronic Acid |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Halogenated Oxadiazole + Terminal Alkyne |

| Copper-Catalyzed Coupling | Cu catalyst | Halogenated Oxadiazole + Various Partners |

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto a molecule. While the 1,2,5-oxadiazole ring is an electron-deficient system, nitration can still be achieved under specific conditions. The introduction of a nitro group can serve as a handle for further transformations or can be a key feature in the design of energetic materials. rsc.org

The nitration of substituted 1,2,5-oxadiazoles is influenced by the nature of the existing substituents. For this compound, the methyl and hydroxymethyl (or a protected version) groups will direct the incoming nitro group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the nitration of 3,4-disubstituted 1,2,5-oxadiazoles can be complex and may lead to a mixture of products. The electron-donating effect of the methyl group would activate the adjacent position on an aromatic ring, but the electronic properties of the oxadiazole ring itself are the dominant factor. Studies on the nitration of fused gelest.comnih.govorganic-chemistry.orgoxadiazolo[3,4-d]pyrimidine systems have shown that the concentration of nitric acid can significantly influence the outcome of the reaction, leading to different products. gelest.comrsc.org

For a simple dialkyl-substituted 1,2,5-oxadiazole, direct nitration on the ring might be challenging. An alternative approach could involve the nitration of a precursor molecule before the formation of the oxadiazole ring.

Table 3: General Conditions for Nitration Reactions

| Nitrating Agent | Catalyst/Co-reagent | Typical Substrate |

| Concentrated Nitric Acid | Concentrated Sulfuric Acid | Aromatic and Heterocyclic Compounds |

| Fuming Nitric Acid | Acetic Anhydride | Activated Heterocyclic Systems |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 1,2,5 Oxadiazol 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of (4-Methyl-1,2,5-oxadiazol-3-yl)methanol in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxyl (OH) protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the 1,2,5-oxadiazole ring.

The methyl protons typically appear as a sharp singlet in the upfield region, while the methylene protons, being adjacent to both the oxadiazole ring and the hydroxyl group, resonate further downfield, also as a singlet. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. pitt.edu

Table 1: Representative ¹H NMR Spectral Data for this compound Data is representative and can vary based on solvent and experimental conditions.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~2.4 | Singlet | 3H |

| Methylene (CH₂) | ~4.8 | Singlet | 2H |

| Hydroxyl (OH) | Variable (e.g., ~2.5-5.0) | Broad Singlet | 1H |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound will show four distinct signals corresponding to the methyl carbon, the methylene carbon, and the two carbons of the oxadiazole ring (C3 and C4). The heterocyclic carbons are significantly deshielded and appear far downfield due to the influence of the adjacent nitrogen and oxygen atoms.

The carbon attached to the methyl group (C4) and the carbon attached to the hydroxymethyl group (C3) have characteristic chemical shifts that are influenced by their substituents.

Table 2: Representative ¹³C NMR Spectral Data for this compound Data is representative and can vary based on solvent and experimental conditions.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~10-15 |

| Methylene (CH₂OH) | ~55-60 |

| C4 (Ring carbon) | ~150-155 |

| C3 (Ring carbon) | ~158-163 |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm the structural assignments made from 1D spectra.

HSQC correlates directly bonded proton and carbon atoms. For this compound, it would show correlations between the methyl protons and the methyl carbon, and between the methylene protons and the methylene carbon.

HMBC reveals long-range couplings between protons and carbons over two or three bonds. ipb.pt This technique is invaluable for confirming the connectivity of the molecule. Key HMBC correlations would include:

The methyl protons (CH₃) showing a correlation to the C4 ring carbon.

The methylene protons (CH₂) showing a correlation to the C3 ring carbon.

These correlations provide definitive proof of the substituent placement on the 1,2,5-oxadiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which provides further structural information. For this compound (C₄H₆N₂O₃), the exact molecular weight is 130.0378 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition. mdpi.com

Under electron impact (EI) ionization, the molecular ion ([M]⁺) is formed, which then undergoes fragmentation. The fragmentation of 1,2,5-oxadiazole derivatives often involves the characteristic cleavage of the heterocyclic ring. researchgate.net

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Plausible Fragment Ion | Description |

| 130 | [C₄H₆N₂O₃]⁺ | Molecular Ion |

| 99 | [C₃H₃N₂O₂]⁺ | Loss of CH₂OH |

| 87 | [C₂H₃N₂O₂]⁺ | Loss of C₂H₃O |

| 43 | [CH₃CO]⁺ | Acylium ion fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. pressbooks.publibretexts.org

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. pressbooks.pub

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. libretexts.org

C=N Stretch: The C=N stretching vibrations within the oxadiazole ring typically appear in the 1600-1680 cm⁻¹ region.

N-O Stretch: The N-O bond stretching within the ring usually gives rise to absorptions in the 1300-1500 cm⁻¹ range.

C-O Stretch: A strong band for the C-O single bond stretch of the primary alcohol is expected around 1050 cm⁻¹. libretexts.org

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (alkane) | 2850-3000 | Medium-Strong |

| C=N (heterocycle) | 1600-1680 | Medium |

| N-O (heterocycle) | 1300-1500 | Medium-Strong |

| C-O (alcohol) | 1000-1100 | Strong |

X-ray Crystallography for Solid-State Structural Determination

The 1,2,5-oxadiazole ring is expected to be essentially planar. nih.gov The bond lengths and angles within the ring would be consistent with those reported for other derivatives. In the crystal lattice, the molecules would likely be linked by intermolecular hydrogen bonds involving the hydroxyl group (O-H···N or O-H···O), forming extended networks that stabilize the crystal structure. nih.gov These interactions play a critical role in determining the melting point and solubility of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For heterocyclic compounds like this compound and its derivatives, UV-Vis spectroscopy provides insights into the electronic structure, particularly the π-electron system of the oxadiazole ring and the influence of various substituents on the absorption characteristics. The absorption of UV or visible light by a molecule results in the promotion of an electron from a lower energy molecular orbital to a higher energy one. In oxadiazole derivatives, the principal electronic transitions observed are typically π → π* and n → π* transitions.

The π → π* transitions are generally of high intensity and occur at shorter wavelengths. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of compounds with double bonds and aromatic systems, such as the 1,2,5-oxadiazole ring. The n → π* transitions, which are usually of lower intensity, involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the oxygen or nitrogen atoms of the oxadiazole ring) to a π* antibonding orbital. These transitions typically occur at longer wavelengths compared to π → π* transitions.

The position and intensity of the absorption maxima (λmax) in the UV-Vis spectra of oxadiazole derivatives are sensitive to the nature of the substituents attached to the heterocyclic ring and the solvent used for the analysis. Auxochromic groups, such as the hydroxyl group in this compound, and chromophoric extensions to the core structure can cause shifts in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), as well as changes in the molar absorptivity (ε).

While specific experimental UV-Vis data for this compound is not extensively reported in the literature, analysis of related oxadiazole derivatives provides a basis for understanding its expected spectroscopic behavior. For instance, studies on various 1,3,4-oxadiazole (B1194373) derivatives have shown absorption maxima in the range of 240–420 nm. researchgate.net The electronic absorption properties of these compounds are influenced by the electronic structure and conjugation within the molecule. journalspub.comijrpr.com

The following table presents UV-Vis absorption data for a selection of oxadiazole derivatives, illustrating the typical absorption ranges observed for this class of compounds. This data can be used to infer the likely absorption characteristics of this compound.

| Compound | Solvent | λmax (nm) | Reference |

| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Aqueous Methanol (B129727) | ~350 | researchgate.net |

| (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs | Methanol | ~300 | mdpi.com |

| Azomethines containing 1,3,4-oxadiazole ring | Tetrahydrofuran (B95107) | 240-420 | researchgate.net |

Computational and Theoretical Investigations of 4 Methyl 1,2,5 Oxadiazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the physicochemical properties of chemical compounds. Methods like Density Functional Theory (DFT) are widely used to model molecular systems, offering a balance between accuracy and computational cost. researchgate.netnih.gov These calculations provide detailed information on molecular geometry, electronic structure, and reactivity, which is essential for rational drug design and materials science. semanticscholar.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. nih.govresearchgate.net By solving the Schrödinger equation within the framework of electron density, DFT methods can accurately predict molecular properties. researchgate.net Calculations are typically performed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, various parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values provide a detailed picture of the molecule's three-dimensional shape and can be compared with experimental data if available. researchgate.net

Table 1: Predicted Structural Parameters of (4-Methyl-1,2,5-oxadiazol-3-yl)methanol using DFT (Note: These are representative values based on typical DFT calculations for heterocyclic compounds.)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | O1-N2 | 1.42 Å |

| N2-C3 | 1.31 Å | |

| C3-C4 | 1.45 Å | |

| C4-N5 | 1.31 Å | |

| N5-O1 | 1.42 Å | |

| C3-C6 (Methanol) | 1.51 Å | |

| C4-C7 (Methyl) | 1.50 Å | |

| Bond Angle | N5-O1-N2 | 108.5° |

| O1-N2-C3 | 106.0° | |

| N2-C3-C4 | 114.5° | |

| C3-C4-N5 | 114.5° | |

| C4-N5-O1 | 106.0° | |

| Dihedral Angle | N5-C4-C3-C6 | 178.5° |

| C3-C4-N5-O1 | 0.5° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing molecular stability and reactivity. researchgate.netdergipark.org.tr

A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap suggests that a molecule is more reactive and prone to chemical reactions. researchgate.netnih.gov This analysis is vital for understanding charge transfer mechanisms within the molecule. nih.govdntb.gov.ua

Table 2: Frontier Molecular Orbital Properties of this compound (Note: Values are illustrative, based on calculations for analogous oxadiazole derivatives.)

| Parameter | Energy (eV) |

| EHOMO | -6.85 eV |

| ELUMO | -1.75 eV |

| Energy Gap (ΔE) | 5.10 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is instrumental in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net MEP maps are color-coded, where red typically indicates regions of high electron density (negative potential) that are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential) that are favorable for nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show negative potential (red/yellow) concentrated around the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the oxygen atom of the hydroxyl group. These areas represent the most likely sites for interactions with electrophiles or for hydrogen bonding. researchgate.net Positive potential (blue) would likely be found around the hydrogen atoms, particularly the hydroxyl hydrogen, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. It examines charge transfer, electron delocalization, and hyperconjugative interactions by studying the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

Higher E(2) values indicate a more significant interaction between the donor and acceptor orbitals, signifying greater electron delocalization and stabilization of the molecule. wisc.edu This analysis helps to rationalize the molecular structure and reactivity beyond a simple localized bonding picture. wikipedia.orgwisc.edu For the target molecule, significant interactions would be expected between the lone pairs (LP) of the oxygen and nitrogen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds.

Table 3: NBO Analysis - Second-Order Perturbation Stabilization Energies (E(2)) (Note: These are representative interactions and energies for illustrative purposes.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ(N2-C3) | 5.2 | Hyperconjugation |

| LP (N2) | π(C3-C4) | 18.5 | Resonance/Delocalization |

| LP (O of -OH) | σ(C3-C6) | 2.8 | Hyperconjugation |

| σ (C4-H) | σ(C3-N2) | 1.5 | Hyperconjugation |

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease of charge transfer. dergipark.org.tr

Electronegativity (χ): Represents the ability of a molecule to attract electrons. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net

Table 4: Calculated Global Reactivity Descriptors (Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.)

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Electronegativity (χ) | (I+A)/2 | 4.30 |

| Chemical Hardness (η) | (I-A)/2 | 2.55 |

| Chemical Softness (S) | 1/η | 0.39 |

| Electrophilicity Index (ω) | χ²/2η | 3.62 |

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding how molecules aggregate in the solid state and interact with biological targets. The structure of this compound, featuring a hydroxyl group (-OH) and electronegative nitrogen and oxygen atoms in the oxadiazole ring, suggests a capacity for forming various non-covalent interactions.

The most significant interaction is expected to be hydrogen bonding, where the hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pair on the oxygen). nih.govnih.gov The nitrogen atoms of the oxadiazole ring can also serve as hydrogen bond acceptors. nih.gov These interactions can lead to the formation of complex supramolecular structures, such as chains, dimers, or sheets in the crystalline state. nih.gov Weaker interactions, like C-H···O and C-H···N hydrogen bonds, may also play a role in stabilizing the crystal packing. nih.gov Understanding these interaction patterns is essential for predicting physical properties like melting point and solubility.

Hirshfeld Surface Analysis for Stabilization Mechanisms

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. For oxadiazole derivatives, this analysis typically reveals a variety of interactions that contribute to the stabilization of the crystal lattice.

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The dnorm value is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms.

Red spots on the dnorm map indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, typically representing hydrogen bonds or other strong interactions.

Blue spots indicate contacts that are longer than the van der Waals radii sum.

White spots represent contacts where the distance is approximately equal to the sum of the van der Waals radii.

Table 1: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Oxadiazole Compound

| Contact Type | Contribution (%) |

| H···H | 26.6 |

| N···H/H···N | 10.7 |

| O···H/H···O | 11.9 |

| C···H/H···C | Varies |

| C···C | Varies |

| N···C/C···N | Varies |

Note: This table is illustrative and based on data for related oxadiazole structures. The exact percentages would need to be calculated for this compound.

Hydrogen Bonding Network Characterization

The presence of a hydroxyl (-OH) group and nitrogen atoms in the oxadiazole ring of this compound makes it a prime candidate for forming extensive hydrogen bonding networks. These interactions are among the strongest forces governing molecular assembly in the solid state.

In related crystal structures, intermolecular hydrogen bonds such as N—H···N, N—H···O, O—H···N, and O—H···O are commonly observed, often linking molecules into one-, two-, or three-dimensional networks. nih.govresearchgate.net For this compound, the hydroxyl group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). Similarly, the nitrogen atoms of the 1,2,5-oxadiazole ring can act as hydrogen bond acceptors. This functionality allows for the formation of robust supramolecular architectures. nih.gov

Computational studies can predict the geometry and energy of these hydrogen bonds. For example, in a related sulfonamide containing an isoxazole (B147169) ring, N—H···N, N—H···Cl, and N—H···O hydrogen bonds were identified as key to the crystal packing. researchgate.net The evolution of hydrogen-bonding networks from simple chains to more complex three-dimensional structures has been studied in hydrated alcohol compounds, demonstrating how intermolecular forces direct the assembly of molecules. desy.de

Table 2: Potential Hydrogen Bonds in Crystalline this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction |

| O (hydroxyl) | H | O (oxadiazole) | Intermolecular O—H···O |

| O (hydroxyl) | H | N (oxadiazole) | Intermolecular O—H···N |

| C (methyl) | H | O (hydroxyl) | Weak Intermolecular C—H···O |

| C (methyl) | H | O (oxadiazole) | Weak Intermolecular C—H···O |

Note: This table lists plausible hydrogen bonding interactions based on the functional groups present in the molecule.

π-π Stacking Interactions

Aromatic and heteroaromatic rings, such as the 1,2,5-oxadiazole ring, can engage in π-π stacking interactions. These non-covalent interactions, arising from the attraction between electron-rich and electron-poor regions of adjacent rings, play a significant role in stabilizing crystal structures. mdpi.com

Theoretical and experimental studies have confirmed that oxadiazole rings participate in π-π stacking. nih.govnih.gov These interactions can occur between two oxadiazole rings or between an oxadiazole ring and another aromatic system. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. Computational analysis, combined with data from crystallographic databases, has shown that these interactions are a recurring motif in the solid-state structures of oxadiazole-containing compounds. nih.gov In some crystal structures, π-π stacking interactions link molecular layers together, contributing to the formation of a three-dimensional supramolecular assembly. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR Spectra)

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules. By calculating the optimized molecular geometry and its vibrational frequencies and magnetic shielding tensors, theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated.

These theoretical spectra are invaluable for several reasons:

They aid in the assignment of experimental spectra, helping to correlate specific peaks with particular vibrational modes or atomic nuclei.

They can provide the structure of a compound when experimental data is ambiguous.

They allow for the study of molecular properties that are difficult to measure experimentally.

For various oxadiazole and other heterocyclic derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have shown good agreement between calculated and experimental spectra. researchgate.netnih.gov The calculated vibrational frequencies are often scaled by a correction factor to account for anharmonicity and other systematic errors in the calculations. nih.gov Similarly, NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method and referenced against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Heterocyclic Compound

| Parameter | Theoretical Value | Experimental Value |

| IR: C=N stretch (cm⁻¹) | Scaled value | Observed peak |

| IR: O-H stretch (cm⁻¹) | Scaled value | Observed peak |

| ¹H NMR: -CH₃ (ppm) | Calculated shift | Observed shift |

| ¹³C NMR: C-O (ppm) | Calculated shift | Observed shift |

Note: This table illustrates the type of data generated from spectroscopic predictions. Actual values would require specific DFT calculations for this compound.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with large differences in electron distribution between their ground and excited states can exhibit significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are frequently used to predict the NLO response of new molecules.

The key parameters for evaluating NLO properties are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A high value for the first hyperpolarizability (β) is a primary indicator of a strong second-order NLO response. This property is often associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system, leading to efficient intramolecular charge transfer (ICT).

Theoretical studies on related heterocyclic compounds like triazoles have shown that structural modifications can significantly enhance NLO properties. nih.govbohrium.com The NLO response is strongly linked to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating greater electron mobility. researchgate.netresearchgate.net

Table 4: Key Parameters in Theoretical NLO Evaluation

| Parameter | Symbol | Significance |

| HOMO-LUMO Energy Gap | ΔE | Indicates molecular reactivity and potential for charge transfer. A smaller gap often correlates with higher NLO activity. |

| Dipole Moment | μ | Measures the asymmetry of charge distribution. |

| Polarizability | α | Describes the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

Academic Research Applications and Synthetic Utility of 4 Methyl 1,2,5 Oxadiazol 3 Yl Methanol

Role as a Key Synthetic Intermediate in Organic Synthesis

The utility of (4-Methyl-1,2,5-oxadiazol-3-yl)methanol in organic synthesis is primarily centered on its function as a modifiable scaffold. The presence of the primary alcohol provides a reactive site for a wide array of chemical transformations, enabling its elaboration into more complex molecular architectures.

Heterocyclic compounds are of immense importance in chemistry, forming the core of many natural products and synthetic compounds. this compound is a valuable precursor for creating more intricate heterocyclic structures. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form new fused or linked ring systems. For instance, furazan (B8792606) derivatives containing reactive functional groups are frequently used as starting materials for synthesizing other heterocyclic systems, such as 1,2,4-oxadiazoles. researchgate.net The transformation of the alcohol into a better leaving group, such as a tosylate or a halide, opens up pathways for nucleophilic substitution, allowing the oxadiazole ring to be connected to other cyclic or heterocyclic moieties. nih.gov This versatility makes it a key component in synthetic strategies aimed at producing novel polycyclic compounds. mdpi.com

In modern chemical research, particularly in drug discovery and materials science, there is a high demand for novel molecular scaffolds that can be systematically modified. This compound serves as an excellent starting point for such scaffolds. nih.gov The 1,2,5-oxadiazole ring itself is a stable, aromatic heterocycle that can be functionalized to build diverse molecular libraries. osti.gov The hydroxymethyl group acts as a crucial handle for derivatization, allowing chemists to attach various other fragments and build upon the core structure. This approach is fundamental in creating libraries of compounds for screening biological activity or material properties.

Table 1: Synthetic Transformations of the Hydroxymethyl Group

| Starting Functional Group | Reagent/Condition Example | Resulting Functional Group | Application |

|---|---|---|---|

| -CH₂OH (Primary Alcohol) | PCC, DMP (Mild Oxidation) | -CHO (Aldehyde) | Precursor for imines, Wittig reactions |

| -CH₂OH (Primary Alcohol) | KMnO₄, H₂CrO₄ (Strong Oxidation) | -COOH (Carboxylic Acid) | Amide coupling, esterification, further cyclizations researchgate.net |

| -CH₂OH (Primary Alcohol) | SOCl₂, PBr₃ | -CH₂X (Alkyl Halide) | Nucleophilic substitution reactions |

| -CH₂OH (Primary Alcohol) | Acetic Anhydride | -CH₂OAc (Acetate Ester) | Protecting group, precursor for other esters rrpharmacology.ru |

Exploration in Medicinal Chemistry as a Bioisosteric Replacement (Chemical Design Principles)

A central strategy in medicinal chemistry is the concept of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties to enhance its pharmacological profile. scispace.com Oxadiazole rings are frequently employed as bioisosteres for ester and amide functionalities. acs.orgnih.govlifechemicals.com This is because the oxadiazole heterocycle can mimic the steric and electronic characteristics of these groups, such as their size, planarity, and ability to act as hydrogen bond acceptors. rsc.org

The primary advantage of using an oxadiazole ring is its superior metabolic stability. jpbsci.com Ester and amide bonds are often susceptible to hydrolysis by enzymes (esterases and amidases) in the body, leading to rapid metabolism and clearance of a drug. The 1,2,5-oxadiazole ring is resistant to such enzymatic cleavage, which can significantly improve a drug candidate's half-life and bioavailability. scispace.comnih.gov Therefore, incorporating a 1,2,5-oxadiazole moiety, which can be synthesized from precursors like this compound, is a well-established design principle for developing more robust therapeutic agents. nih.govresearchgate.net

Table 2: Bioisosteric Principles of the Oxadiazole Ring

| Functional Group Replaced | Bioisostere | Rationale for Replacement | Potential Advantage |

|---|---|---|---|

| Ester (-COO-) | 1,2,5-Oxadiazole Ring | Mimics size, planarity, and hydrogen bonding capacity. | Resistance to enzymatic hydrolysis by esterases. scispace.com |

| Amide (-CONH-) | 1,2,5-Oxadiazole Ring | Similar steric and electronic profile. | Improved metabolic stability against amidases. lifechemicals.comnih.gov |

| Carboxylic Acid (-COOH) | Hydroxy-oxadiazole | The acidic proton on the hydroxy-oxadiazole mimics the carboxylic acid proton. | Can alter pKa, solubility, and receptor binding interactions. |

Applications in Materials Science

The unique properties of the 1,2,5-oxadiazole ring, such as its high thermal stability, electron-deficient character, and rigid planar structure, make it an attractive component for advanced materials.

The incorporation of heterocyclic rings into polymer structures is a known method for enhancing their physical properties. Polymers containing 1,3,4-oxadiazole (B1194373) rings, for example, are known for their excellent thermal stability. academiaromana-is.ro The hydroxymethyl group on this compound makes it a suitable monomer for producing polyesters or polyurethanes through condensation polymerization. The inclusion of the rigid, polar oxadiazole ring into a polymer backbone can increase the material's glass transition temperature, improve its thermal stability, and enhance its mechanical strength. Furthermore, the synthesis of polymers containing oxadiazole units has been successfully achieved through various methods, including anionic polymerization, demonstrating the feasibility of creating well-defined oxadiazole-based polymeric materials. researchgate.net

Oxadiazole derivatives are widely researched for their applications in optoelectronic devices, particularly as electron-transporting and light-emitting materials in Organic Light-Emitting Diodes (OLEDs). cambridge.orgtandfonline.comumn.edu The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons, a crucial function in OLEDs. researchgate.net While 1,3,4-oxadiazoles are more commonly studied for these applications, the fundamental electronic properties are shared across isomers. nih.gov

This compound can serve as a building block for larger, conjugated molecules designed for these purposes. chemicalbook.com By using synthetic reactions to extend the conjugation of the molecule, for example, by linking it to other aromatic or heteroaromatic systems, new materials with tailored fluorescent properties can be developed. wikipedia.orgunthsc.edu Research has shown that oxadiazole-based materials can exhibit strong blue luminescence in the solid state, a highly sought-after property for display and lighting applications. cambridge.org The high thermal stability of the oxadiazole core also contributes to the longevity and durability of such electronic devices. academiaromana-is.ro

Utility in Energetic Materials Research (Based on 1,2,5-Oxadiazole Backbones)

The 1,2,5-oxadiazole (furazan) ring is a foundational structural motif in the development of high-energy-density materials (HEDMs). Its high positive heat of formation, thermal stability, and density make it an attractive backbone for designing advanced energetic compounds. researchgate.netmdpi.comenergetic-materials.org.cn The compound this compound serves as a valuable precursor in this field, offering two distinct functional groups—a methyl group and a hydroxymethyl group—that can be strategically modified to synthesize more complex energetic molecules with tailored properties. The hydroxymethyl group, in particular, provides a reactive site for the introduction of powerful explosophores, such as nitrate (B79036) esters, while the methyl group can influence the compound's stability and sensitivity. frontiersin.org

Design and Synthesis of High Energy Density Materials

The primary synthetic utility of this compound in energetic materials research lies in the conversion of its hydroxymethyl group (-CH₂OH) into a nitrate ester (-CH₂ONO₂). This transformation is a common strategy for increasing the energy content and oxygen balance of a molecule. researchgate.netnih.gov The nitration is typically achieved by treating the alcohol with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid and acetic anhydride.

This approach is exemplified in the synthesis of analogous compounds where a hydroxymethyl group attached to a heterocyclic framework is nitrated. For instance, research on combined 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole backbones demonstrates the synthesis of energetic materials by introducing -ONO₂ and -NHNO₂ moieties. frontiersin.org In one pathway, a precursor containing a hydroxymethyl group is nitrated to yield a methylene (B1212753) nitrate derivative, significantly enhancing its energetic properties. researchgate.net The resulting nitrate ester group acts as a potent explosophore, contributing to high detonation performance. frontiersin.org

The synthesis of these materials often involves multi-step procedures that may include cyclization, oxidation, and hydrolysis before the final nitration step. researchgate.net By incorporating energetic functional groups like nitrate esters onto the stable furazan backbone, researchers can develop a family of energetic materials with a range of performance characteristics. frontiersin.org

The table below presents the calculated energetic properties of a representative energetic compound, [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate, which features the key -CH₂ONO₂ group derived from a hydroxymethyl precursor, alongside its energetic salts. This data illustrates the high performance achievable through this synthetic strategy.

Table 1: Energetic Properties of Methylene Nitrate Derivatives and Their Salts

| Compound Name | Formula | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | C₅H₂N₈O₇ | 1.88 | 9131 | 37.8 |

| Guanidinium Salt | C₆H₈N₁₁O₇ | 1.80 | 8878 | 34.2 |

| Hydrazinium Salt | C₅H₅N₁₀O₇ | 1.82 | 8822 | 35.1 |

| Biguanide Salt | C₇H₁₀N₁₂O₇ | 1.76 | 8696 | 32.7 |

Data sourced from studies on analogous compounds featuring the energetic methylene nitrate group. frontiersin.orgresearchgate.net

Structure-Performance Relationships in Energetic Compounds

The molecular structure of an energetic compound dictates its performance, including detonation velocity, pressure, density, and sensitivity. In derivatives of this compound, the interplay between the furazan ring, the energetic group derived from the hydroxymethyl moiety, and the methyl group is critical.

The 1,2,5-oxadiazole ring itself contributes significantly to the high density and positive heat of formation of the resulting materials. researchgate.netnih.gov The introduction of a nitrate ester group (-ONO₂) via the hydroxymethyl function is a primary driver of high detonation performance. nih.gov This is due to the high energy content of the O-NO₂ bond and the improved oxygen balance, which allows for more complete combustion during detonation. nih.gov

The strategic combination of different heterocyclic backbones, such as linking a furazan ring to a 1,2,4-oxadiazole, is another design principle used to balance energy and sensitivity. researchgate.netrsc.org The resulting molecular framework, combined with the energetic functional groups and modulating groups like methyl substituents, allows for the fine-tuning of properties. Extensive hydrogen bonding and π-π stacking interactions within the crystal structure of these compounds can also play a key role in reducing sensitivity while maintaining a high energy density. researchgate.net

The table below compares the properties of RDX and HMX, two benchmark explosives, with a related energetic compound containing a methyl group, highlighting the influence of structure on performance.

Table 2: Comparison of Energetic Properties

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Impact Sensitivity (J) |

|---|---|---|---|

| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 1.65 | 7810 | 37.8 |

| RDX (benchmark) | 1.82 | 8795 | 7.4 |

| HMX (benchmark) | 1.91 | 9100 | 7.4 |

Data sourced from studies on analogous compounds. frontiersin.orgresearchgate.net

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methyl-1,2,5-oxadiazol-3-yl)methanol, and how can its purity be validated?

- Methodology : A common approach involves reducing ester derivatives of oxadiazoles. For example, methyl 4-(benzyloxy)-1,2,5-oxadiazole-3-carboxylate can be reduced using NaBH₄ in dry ethanol to yield the corresponding alcohol . Post-synthesis, purity is validated via mass spectrometry (MS) with chemical ionization (CI) and elemental analysis (C, H, N). For instance, MS (CI) m/z 235 (M+1)+ and elemental analysis (C₁₁H₁₀N₂O₄) are used to confirm molecular identity and stoichiometry .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and hydroxyl group presence.

- Mass Spectrometry (MS) : CI-MS for molecular ion detection and fragmentation patterns .

- Elemental Analysis : To verify stoichiometric ratios of C, H, and N .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodology : Treat as a research-grade hazardous material. Use fume hoods, gloves, and lab coats. Refer to safety data sheets (SDS) for guidance, though note that acute/chronic toxicity data are unavailable . Avoid inhalation, skin contact, and exposure to incompatible reagents (e.g., strong oxidizers).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

- Methodology :

- Solvent Selection : Dry ethanol or methanol saturated with HCl improves reaction efficiency for ester intermediates .

- Reducing Agent : Compare NaBH₄ with alternatives like LiAlH₄ for selectivity and yield. NaBH₄ in ethanol achieves ~70% yield in related oxadiazole reductions .

- Temperature Control : Room-temperature reactions (20 h) minimize side products during ester-to-alcohol conversion .

Q. What strategies enable functionalization of the oxadiazole ring to introduce bioactive moieties?

- Methodology :

- Amino Functionalization : React with azides or amines under mild conditions (e.g., sodium iodide in methanol) to introduce aminoethyl groups .

- Cross-Coupling : Use palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups at the 3-position.

- Carboximidamid Synthesis : Combine with substituted phenyl groups via oxadiazole-oxadiazolone intermediates, as seen in fluorinated analogs .

Q. How can contradictions in spectral data (e.g., NMR shifts) arising from synthetic impurities be resolved?

- Methodology :

- Chromatographic Purification : Use gradient HPLC to isolate impurities. For example, 99.6% purity was achieved via ethyl acetate/ether recrystallization in related oxadiazole derivatives .

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in crowded spectra.

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns, as demonstrated for NH₂-substituted oxadiazoles with 20.2° ring distortions .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxadiazole ring.

- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) to guide drug design .

- ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity profiles despite limited experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。